molecular formula C15H13N3 B567879 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine CAS No. 1269293-93-7

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine

Cat. No.: B567879
CAS No.: 1269293-93-7
M. Wt: 235.29
InChI Key: BSQFYSFLMBWURA-UHFFFAOYSA-N
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Description

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine ( 1269292-37-6) is an organic compound with the molecular formula C 14 H 12 N 4 and a molecular weight of 236.27 g/mol . It features a biheterocyclic core structure, integrating both pyrazole and pyridine rings, which are privileged scaffolds in medicinal chemistry and materials science . The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms and is known to be a potent medicinal scaffold exhibiting a wide spectrum of biological activities . Similarly, the pyridine ring, a six-membered heterocycle, is a key constituent in many bioactive compounds and ligands . The fusion of these two rings into a single molecule makes this compound a valuable bifunctional ligand or building block for developing novel chemical entities. While specific biological data for this exact compound is limited, structural analogues, particularly pyrazolyl-pyridine hybrids, have demonstrated significant potential in scientific research. Such hybrids have been investigated as potential antitumor agents, with some derivatives showing promising activity against human hepatocellular carcinoma (HEPG2) cell lines . More broadly, pyrazole-based structures are reported to possess antimicrobial, anti-inflammatory, anticancer, and antiviral activities, among others . This compound serves as a crucial intermediate for synthetic chemists working in drug discovery and development, enabling the construction of more complex molecules for biological screening. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, and all data is provided for informational purposes only.

Properties

CAS No.

1269293-93-7

Molecular Formula

C15H13N3

Molecular Weight

235.29

IUPAC Name

2-[2-(4-methylphenyl)pyrazol-3-yl]pyridine

InChI

InChI=1S/C15H13N3/c1-12-5-7-13(8-6-12)18-15(9-11-17-18)14-4-2-3-10-16-14/h2-11H,1H3

InChI Key

BSQFYSFLMBWURA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=N3

Synonyms

2-(1-p-tolyl-1H-pyrazol-5-yl)pyridine

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety, particularly in derivatives like 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine, is known for its diverse biological activities. Research indicates that compounds containing pyrazole structures can exhibit anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.

Anti-inflammatory and Analgesic Activities

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against carrageenan-induced edema in animal models. In one study, specific derivatives demonstrated comparable effectiveness to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antitumor Activity

The potential of pyrazole derivatives in oncology has been explored through various synthetic modifications. For instance, a series of pyrazole-based compounds were tested for their cytotoxic effects on cancer cell lines, revealing significant inhibitory activity against tumor growth . The mechanism often involves the induction of apoptosis in cancer cells.

Antimicrobial Properties

Research has also pointed towards the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. Compounds structurally related to this compound have shown promising results against resistant strains of bacteria such as E. coli and S. aureus . This suggests potential applications in developing new antibiotics.

Agricultural Applications

The agricultural sector is increasingly looking for effective fungicides and herbicides that are environmentally friendly. Pyrazole derivatives have been investigated for their antifungal properties, particularly against plant pathogens.

Antifungal Agents

Recent studies have focused on the design of pyrazole-based fungicides with high efficacy against common agricultural pathogens. For example, a series of pyrazol-5-yl-benzamide derivatives were shown to possess significant antifungal activity against Valsa mali, with median effective concentration values indicating strong potential as crop protectants .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure.

Coordination Chemistry

The ability of pyrazoles to form coordination complexes with transition metals opens avenues for their use in catalysis and as ligands in coordination chemistry. Research indicates that such complexes can exhibit enhanced catalytic properties in organic synthesis reactions .

Data Tables

Application AreaCompound TypeBiological ActivityReference
Medicinal ChemistryPyrazole DerivativesAnti-inflammatory
Pyrazole DerivativesAntitumor
Pyrazole DerivativesAntimicrobial
Agricultural SciencePyrazol-5-yl-benzamide DerivativesAntifungal
Material ScienceTransition Metal ComplexesCatalytic Activity

Study on Anti-inflammatory Activity

A study conducted by Gökhan-Kelekçi et al. synthesized a novel series of pyrazole derivatives and evaluated their anti-inflammatory activity through the carrageenan-induced edema model. The results indicated that certain compounds exhibited anti-inflammatory effects comparable to indomethacin, validating the therapeutic potential of these derivatives .

Antifungal Efficacy Evaluation

In another research effort, a group of pyrazole-based fungicides was tested against Valsa mali. The findings revealed that specific compounds not only inhibited fungal growth effectively but also demonstrated lower toxicity towards beneficial organisms like honeybees, indicating a safer profile for agricultural use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine, highlighting differences in substituents, properties, and applications:

Compound Substituents Key Properties Applications References
This compound p-Tolyl (4-methylphenyl) Electron-donating methyl group enhances stability and π-conjugation. Ligand in organometallics; precursor for bioactive molecules.
5-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-2-((2-methylbenzyl)oxy)pyridine 4-Chlorophenyl, 2-methylbenzyloxy Chlorine atom increases lipophilicity; bulky benzyloxy group affects steric hindrance. Tested for in vitro growth inhibition; potential anticancer agent.
4-(1-(2-Nitrophenyl)-1H-pyrazol-5-yl)pyridine (AdipoRon derivative) 2-Nitrophenyl Nitro group (electron-withdrawing) alters electronic density; may reduce metabolic stability. Adiponectin receptor agonist; studied for diabetes and obesity therapy.
N-[3-(tert-butyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-urea (BIRB796) tert-Butyl, methylphenyl, morpholine Bulky tert-butyl group improves target binding affinity; morpholine enhances solubility. p38 MAP kinase inhibitor; anti-inflammatory drug candidate.
2-(1H-Pyrazol-5-yl)pyridine derivatives with BPh3 Unsubstituted pyrazole Boron incorporation modifies electronic properties; crown ether derivatives detect metal ions. Materials science (OLEDs, sensors); alkali/alkaline earth ion detection.
3-(Chloromethyl)-2-(1-(2,2,2-trifluoropropyl)-1H-pyrazol-5-yl)pyridine Trifluoropropyl Fluorine atoms increase metabolic stability and lipophilicity. Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).

Key Findings:

Electronic Effects :

  • Electron-donating groups (e.g., p-tolyl’s methyl) enhance stability and π-conjugation, favoring applications in luminescent materials .
  • Electron-withdrawing groups (e.g., nitro in AdipoRon derivatives) reduce electron density, impacting reactivity and metabolic pathways .

Steric and Solubility Profiles :

  • Bulky substituents like tert-butyl (BIRB796) improve binding specificity to enzyme active sites but may reduce solubility without auxiliary groups (e.g., morpholine) .
  • Halogenated analogs (e.g., 4-chlorophenyl) increase lipophilicity, enhancing membrane permeability in bioactive molecules .

Functionalization Potential: Boron-complexed derivatives exhibit unique optoelectronic properties, unlike the parent p-tolyl compound, enabling niche applications in sensing and OLEDs .

Research Implications

The structural versatility of this compound and its analogs underscores their adaptability across disciplines. Substitutions on the pyrazole ring critically influence electronic, steric, and solubility properties, dictating their suitability for specific applications. For instance, medicinal chemistry prioritizes halogenated or fluorinated derivatives for enhanced bioactivity, while materials science leverages boron-complexed or unsubstituted variants for functional materials. Future research should explore hybrid derivatives combining p-tolyl’s stability with functional groups (e.g., trifluoromethyl or crown ethers) to unlock multifunctional applications .

Q & A

Q. What are the critical safety protocols for handling 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine in laboratory environments?

  • Methodological Answer : This compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A) . Researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with local exhaust ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store in a cool, dry place (<25°C) away from oxidizing agents. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can the purity and structural identity of this compound be validated in synthetic workflows?

  • Methodological Answer : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Structural integrity can be verified using 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., pyridyl protons typically appear at δ 7.5–8.5 ppm). Mass spectrometry (ESI-MS) should yield a molecular ion peak at m/z 265.3 (C15_{15}H13_{13}N3_3). For crystallographic confirmation, single-crystal X-ray diffraction is recommended, referencing similar pyrazole-pyridine hybrids .

Q. What are the key physicochemical properties influencing experimental design for solubility studies?

  • Methodological Answer : The compound’s solubility profile is critical for reaction planning. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane. A systematic approach involves testing solubility in graded solvent systems (e.g., water-ethanol mixtures) at 25°C and 50°C. Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law calibration curves .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in transition-metal-catalyzed coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and compute frontier molecular orbitals (HOMO/LUMO). This reveals electron-rich regions (pyrazole N-atoms) prone to oxidative addition with Pd(0) catalysts. Compare activation energies for Suzuki-Miyaura coupling using aryl boronic acids vs. Stille reactions. Validate predictions experimentally via 31P^{31}P-NMR to monitor phosphine ligand coordination .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic processes like hindered rotation. Variable-temperature NMR (VT-NMR) from -50°C to 80°C can identify conformational changes. For ambiguous mass spectrometry fragments, use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Cross-reference with isotopic labeling studies (e.g., 13C^{13}C-labeled pyridine) .

Q. How does steric hindrance from the p-tolyl group influence supramolecular assembly in crystal structures?

  • Methodological Answer : Analyze crystal packing via Mercury Software (CCDC) using reported crystallographic data (e.g., CIF files). The p-tolyl group may induce π-π stacking between pyridine rings (3.5–4.0 Å interplanar distances) or C-H···N hydrogen bonds. Compare with analogs lacking the methyl group (e.g., phenyl-substituted derivatives) to quantify steric effects on lattice energy .

Q. What in vitro assays are suitable for evaluating biological activity while mitigating toxicity risks?

  • Methodological Answer : Prioritize cell viability assays (MTT or resazurin) using HepG2 or HEK293 cells at 10–100 µM concentrations. Pre-treat cells with glutathione (1 mM) to assess oxidative stress contributions. For target engagement, use fluorescence polarization assays with tagged proteins (e.g., kinases). Always include SDS-derived toxicity thresholds (e.g., IC50_{50} > 50 µM) as safety benchmarks .

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